molecular formula C15H15BrN2O2S B5427859 N'-[1-(4-bromophenyl)ethylidene]-4-methylbenzenesulfonohydrazide

N'-[1-(4-bromophenyl)ethylidene]-4-methylbenzenesulfonohydrazide

Cat. No. B5427859
M. Wt: 367.3 g/mol
InChI Key: YEUAQVSDGAKESG-ATVHPVEESA-N
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Description

N-[1-(4-bromophenyl)ethylidene]-4-methylbenzenesulfonohydrazide, also known as BMEB, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a hydrazide derivative that has been synthesized for its potential as a biological agent.

Scientific Research Applications

Nonlinear Optical Properties

N'-[1-(4-bromophenyl)ethylidene]-4-methylbenzenesulfonohydrazide exhibits potential applications in the nonlinear electro-optic field. Its structure has been analyzed through single-crystal X-ray diffraction, and its functional groups identified via FT-IR analysis. The compound's third-order nonlinear optical properties have been determined using the single beam Z-scan technique. Density Functional Theory (DFT) calculations suggest a significant first-order molecular hyperpolarizability, indicative of a charge transfer atmosphere conducive to micro-level nonlinearity (Ahamed et al., 2018).

Antimicrobial Properties

A series of N'-substituted-4-methylbenzenesulfonohydrazide derivatives, which likely include the compound , have been synthesized and demonstrated significant antimicrobial properties. These compounds have shown effectiveness against various microbial strains, including antibacterial and antifungal activities (Ghiya & Joshi, 2016).

Corrosion Inhibition

Sulfonohydrazide derivatives, such as this compound, have been investigated as corrosion inhibitors for carbon steel in acidic media. These compounds have shown good corrosion inhibition efficiency, with their effectiveness increasing with concentration. Their adsorption on steel surfaces primarily follows a physisorption mode and adheres to the Langmuir adsorption isotherm (Ichchou et al., 2019).

Enzyme Inhibition

N-Substituted derivatives of 4-methylbenzenesulfonohydrazide have been evaluated for their potential in enzyme inhibition. These compounds have demonstrated significant inhibitory potential against enzymes like acetylcholinesterase (AChE) and α-glucosidase, which are relevant in various biological and medicinal contexts (Riaz, 2020).

properties

IUPAC Name

N-[(Z)-1-(4-bromophenyl)ethylideneamino]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O2S/c1-11-3-9-15(10-4-11)21(19,20)18-17-12(2)13-5-7-14(16)8-6-13/h3-10,18H,1-2H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEUAQVSDGAKESG-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C(/C)\C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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